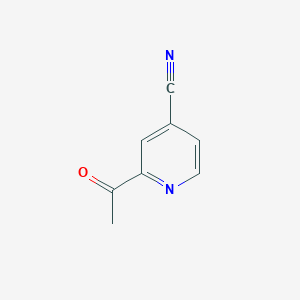

2-Acetylisonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-4-7(5-9)2-3-10-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISLYNBDMYWHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440258 | |

| Record name | 2-ACETYL-ISONICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37398-49-5 | |

| Record name | 2-ACETYL-ISONICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetylisonicotinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Acetylisonicotinonitrile, systematically known as 2-acetylpyridine-4-carbonitrile , is a substituted pyridine derivative that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a pyridine ring, an acetyl group, and a nitrile moiety, offers a rich platform for chemical modification and the development of novel molecular architectures. The electron-withdrawing nature of the nitrile group and the reactivity of the acetyl function, combined with the coordinating ability of the pyridine nitrogen, make this compound a versatile synthon for constructing complex heterocyclic systems and potential pharmacophores. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, serving as a critical resource for scientists leveraging this compound in their research endeavors.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 2-acetylpyridine-4-carbonitrile is paramount for its effective use in experimental design. These properties dictate its behavior in different solvent systems, its thermal stability, and the analytical methods best suited for its characterization.

Structural and Chemical Identity

-

IUPAC Name: 2-acetylpyridine-4-carbonitrile[1]

-

Synonyms: 4-cyano-2-acetylpyridine, this compound[2]

-

CAS Number: 37398-49-5[1]

-

Molecular Formula: C₈H₆N₂O[1]

-

Molecular Weight: 146.15 g/mol [2]

-

Chemical Structure:

Physicochemical Data

The experimental data for 2-acetylpyridine-4-carbonitrile is not extensively reported in publicly available literature. The following table includes predicted data from chemical suppliers and known data for structurally related compounds to provide a reasonable estimation for experimental planning.

| Property | Value/Information | Source/Notes |

| Melting Point | Not available | Data for the related 4-acetylpyridine is 13-16 °C[3]. The presence of the polar nitrile group and increased molecular symmetry may result in a higher melting point, likely a solid at room temperature. |

| Boiling Point | 263.5 ± 25.0 °C at 760 mmHg | Predicted value from a chemical supplier[2]. |

| Density | 1.2 ± 0.1 g/cm³ | Predicted value from a chemical supplier[2]. |

| Solubility | Not available | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and DMSO, based on the properties of related compounds[3]. Solubility in water is likely to be low. |

| Appearance | Not available | Likely to be a crystalline solid, possibly off-white to yellow, based on similar pyridine derivatives. |

Synthesis and Reactivity

The synthesis of 2-acetylpyridine-4-carbonitrile is not commonly detailed in standard organic synthesis literature. However, logical synthetic pathways can be devised based on established pyridine chemistry.

Retrosynthetic Analysis and Plausible Synthetic Routes

A logical disconnection approach points to two primary strategies for the synthesis of 2-acetylpyridine-4-carbonitrile:

-

Acylation of a Cyanopyridine Precursor: This involves introducing the acetyl group onto a pre-existing 4-cyanopyridine ring.

-

Cyanation of an Acetylpyridine Precursor: This involves introducing the nitrile group onto a pre-existing 2-acetylpyridine ring.

The following diagram illustrates a plausible synthetic workflow based on the acylation of a pyridine derivative, a common strategy for preparing acetylpyridines.

Caption: Plausible synthetic workflow for 2-acetylpyridine-4-carbonitrile.

Causality in Synthetic Choices:

-

N-Oxidation: The initial oxidation of 4-cyanopyridine to its N-oxide derivative is a crucial step. The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, making it more susceptible to electrophilic substitution and subsequent nucleophilic attack after functionalization.

-

Halogenation: Introduction of a halogen, such as bromine, at the 2-position provides a handle for introducing the acetyl group. This is a standard transformation for activated pyridine N-oxides.

-

Grignard Reaction: The use of a Grignard reagent like methylmagnesium bromide (CH₃MgBr) is a classic and effective method for forming a carbon-carbon bond to introduce the acetyl group precursor[4]. The subsequent hydrolysis of the intermediate yields the final ketone product. This method is often preferred for its high yield and reliability in forming ketones from nitriles or acyl halides.

Key Reactivity

The chemical behavior of 2-acetylpyridine-4-carbonitrile is governed by its three functional groups:

-

Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various C-C bond-forming reactions, such as aldol condensations [5]. The carbonyl group itself is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and hydrazones. The synthesis of 2-acetylpyridine-(2-amino-benzoylhydrazone) is an example of such a reaction[6].

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents. This allows for extensive derivatization at the 4-position of the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand to coordinate with metal ions. The ring itself can undergo nucleophilic aromatic substitution, although the presence of two electron-withdrawing groups makes it less reactive towards electrophilic substitution.

Analytical Characterization: Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

-

Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons on the pyridine ring. Due to the substitution pattern, these protons will be in different chemical environments and will likely exhibit complex splitting patterns (e.g., doublet, doublet of doublets). For comparison, the aromatic protons of 4-cyanopyridine appear around δ 8.00 and 9.05 ppm[2].

-

Methyl Protons (δ ~2.5-2.7 ppm): A singlet integrating to three protons, corresponding to the acetyl methyl group. The exact chemical shift will be influenced by the electronic effects of the pyridine ring and the nitrile group.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): Expected in the downfield region, typically δ 190-205 ppm for aryl ketones.

-

Nitrile Carbon (C≡N): Expected around δ 115-125 ppm .

-

Aromatic Carbons: Several signals in the δ 120-160 ppm region, corresponding to the five carbons of the pyridine ring. The carbon attached to the nitrile group (C4) and the carbon attached to the acetyl group (C2) will have distinct chemical shifts.

-

Methyl Carbon (CH₃): Expected in the upfield region, typically δ 25-30 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the acetyl and nitrile groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| C≡N Stretch | ~2230 cm⁻¹ | A sharp, medium-intensity band, characteristic of a nitrile group conjugated with an aromatic system[7]. |

| C=O Stretch | ~1700 cm⁻¹ | A strong, sharp band, characteristic of an aryl ketone. Conjugation with the pyridine ring may slightly lower the frequency. |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Weak to medium bands. |

| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | Weak bands from the methyl group. |

| C=C and C=N Stretches | 1400-1600 cm⁻¹ | Multiple bands of varying intensity, characteristic of the pyridine ring. |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 146. Key fragmentation patterns would likely involve:

-

Loss of a methyl radical (•CH₃): Resulting in a prominent peak at m/z 131 [M-15]⁺, corresponding to the stable acylium ion.

-

Loss of carbon monoxide (CO): From the acylium ion, leading to a peak at m/z 103.

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs derived directly from 2-acetylpyridine-4-carbonitrile are not prominent in the literature, its structural motifs are highly relevant in medicinal chemistry. The pyridine and cyanopyridine scaffolds are present in numerous bioactive compounds.

The Pyridine Scaffold

The pyridine ring is a privileged structure in drug design, found in a vast array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents[8]. Its ability to form hydrogen bonds and act as a bioisostere for a phenyl ring makes it a valuable component of many active pharmaceutical ingredients (APIs).

The Cyanopyridine Moiety

Cyanopyridine derivatives have been investigated for a range of pharmacological activities, including their use as:

-

Kinase Inhibitors: The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. Pyrido[2,3-d]pyrimidines, which can be synthesized from cyanopyridone precursors, have been identified as dual VEGFR-2/HER-2 inhibitors[9].

-

Anticancer Agents: Nicotinonitrile (cyanopyridine) derivatives have demonstrated cytotoxic effects against various cancer cell lines[9].

-

Enzyme Inhibitors: The tetrahydropyrido[4,3-d]pyrimidine scaffold, accessible from pyridine precursors, has been explored for the development of human topoisomerase II inhibitors[10].

The following diagram illustrates the logical connection between the core scaffold of 2-acetylpyridine-4-carbonitrile and its potential applications in developing targeted inhibitors.

Caption: Relationship between the functional groups of the core scaffold and its potential in drug discovery.

Experimental Protocol: Grignard Synthesis of 2-Acetylpyridine (Model)

Objective: To synthesize 2-acetylpyridine from 2-cyanopyridine using methylmagnesium bromide.

Materials:

-

2-Cyanopyridine

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of methyl iodide in anhydrous diethyl ether.

-

Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 2-cyanopyridine in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid to hydrolyze the intermediate imine.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-acetylpyridine by vacuum distillation or column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Self-Validation: The success of this protocol is validated at each stage. The formation of the Grignard reagent is visually confirmed. The progress of the reaction with 2-cyanopyridine can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are unequivocally confirmed by comparing its spectroscopic data (NMR, IR) with literature values for 2-acetylpyridine[4].

Safety and Handling

No specific safety data sheet (SDS) is widely available for 2-acetylpyridine-4-carbonitrile. Therefore, precautions should be based on the known hazards of its constituent functional groups and related compounds like acetylpyridines and cyanopyridines.

-

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body. Acetylpyridines are generally classified as irritants.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

2-Acetylpyridine-4-carbonitrile is a chemical entity with considerable untapped potential in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for creating diverse molecular libraries. While detailed experimental data remains limited in the public domain, this guide has synthesized available information and predictive knowledge to provide a solid foundation for researchers. The provided model synthesis and reactivity profile, grounded in established chemical principles, offer a logical starting point for the exploration and utilization of this versatile building block in the pursuit of novel materials and therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.

References

- Bhuniya, D., et al. (2015). European Journal of Medicinal Chemistry, 102, 582-593.

- Chemsrc (2024). 2-Acetyl-4-cyanopyridine.

- Matrix Fine Chemicals (n.d.). 2-ACETYLPYRIDINE-4-CARBONITRILE.

- Genna, D. T., et al. (2011). Organic Letters, 13, 5358-5361.

- Google Patents (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.

- PubChem (n.d.). 2-Acetylpyridine.

- Umar, Y. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate.

- Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98.

- Singh, K., et al. (2006). Synthesis, characterization and biological studies of Co (II), Ni (II), Cu (II) and Zn (II) complexes with bidentate Schiff bases derived by heterocyclic ketone. European Journal of Medicinal Chemistry, 41(1), 147-153.

- Richardson, D. R., et al. (2009). 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity. Journal of Medicinal Chemistry, 52(5), 1459-1470.

- Organic Syntheses (n.d.). 4-ACETYLPYRIDINE OXIME.

- Karabanovich, G., et al. (2013). Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents. MedChemComm, 4, 943-948.

- PubChem (n.d.). 4-Acetylpyridine.

- Chegg (n.d.). Solved: The complete aldol reaction of 2-acetylpyridine with p-nitrobenzaldehyde is represented as follows.

- Gatto, C. C., et al. (2006). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Journal of the Brazilian Chemical Society, 17(8).

- Google Patents (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.

- Eldehna, W. M., et al. (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors. Journal of Medicinal Chemistry, 67(9), 7406-7430.

- Gatto, C. C., et al. (2006). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. ResearchGate.

- Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova.

- El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

- Mai, A., et al. (2014). Pyrrole and indole derivatives as novel inhibitors of lysine-specific demethylase 1 (LSD1). MedChemComm, 5, 484-490.

- Al-Omar, M. A. (2016). Medicinal chemistry of acridine and its analogues. MedChemComm, 7, 16-33.

- Abdel-Aziz, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Pharmaceuticals, 15(10), 1262.

- Loidl, M., et al. (2013). Structure-activity relationships of pyrido- and benzisothiazolones as inhibitors of human histone acetyltransferases. MedChemComm, 4, 1457-1466.

- MDPI (n.d.). Bioactive Compounds from Natural Sources II.

- NIH (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.

- Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.

Sources

- 1. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]

- 2. 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. tjpsj.org [tjpsj.org]

- 9. mdpi.com [mdpi.com]

- 10. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Acetylisonicotinonitrile (CAS Number: 37398-49-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Acetylisonicotinonitrile, a versatile pyridine-based heterocyclic compound. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles.

Section 1: Introduction and Strategic Importance

This compound, also known by its IUPAC name 4-acetylpyridine-2-carbonitrile, is a bifunctional molecule featuring both a ketone and a nitrile group on a pyridine scaffold. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitrile group and the pyridine ring influences the reactivity of the acetyl group, opening avenues for diverse chemical transformations. Its structural motifs are found in various biologically active compounds, making it a compound of interest for the development of novel therapeutics.

Section 2: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physical Properties

| Property | Value | Source |

| CAS Number | 37398-49-5 | - |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Appearance | Yellow prisms | [2] |

| Melting Point | 101.5 °C | [2] |

| Boiling Point | 263.5±25.0 °C at 760 mmHg | [1] |

| Density | 1.2±0.1 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is reported for a solution in CDCl₃.[2]

-

¹H NMR (Proton NMR):

-

δ 8.94 (dd, J = 5.1, 0.8 Hz, 1H): This signal corresponds to the proton at position 6 of the pyridine ring, experiencing coupling from the proton at position 5 (J = 5.1 Hz) and a smaller long-range coupling.

-

δ 8.13 (dd, J = 1.7, 0.8 Hz, 1H): This signal is assigned to the proton at position 3 of the pyridine ring.

-

δ 7.95 (dd, J = 5.1, 1.7 Hz, 1H): This corresponds to the proton at position 5 of the pyridine ring.

-

δ 2.68 (s, 3H): This singlet represents the three equivalent protons of the acetyl methyl group.

-

-

¹³C NMR (Carbon NMR):

-

δ 194.9: Carbonyl carbon of the acetyl group.

-

δ 152.4, 143.6, 126.1, 124.4: Aromatic carbons of the pyridine ring.

-

δ 116.6: Carbon of the nitrile group.

-

δ 26.6: Carbon of the acetyl methyl group.

-

-

~2230 cm⁻¹ (sharp, medium): C≡N stretching vibration of the nitrile group.

-

~1700 cm⁻¹ (strong): C=O stretching vibration of the ketone.

-

~1600-1400 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations within the pyridine ring.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

-

~2920 cm⁻¹ (weak): Aliphatic C-H stretching of the acetyl methyl group.

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 146. A prominent fragment would likely be observed at m/z = 131, corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the acetyl group, forming a stable acylium ion.

Section 3: Synthesis of this compound

The synthesis of this compound can be achieved through the direct cyanation of a substituted pyridine. The following protocol is based on the method described by Katritzky et al. for the preparation of 2-cyanopyridines.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents (potassium cyanide) and strong acids and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Activation of 4-Acetylpyridine:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), chill trifluoroacetic anhydride (TFAA) in an ice bath.

-

Slowly add 4-acetylpyridine to the chilled TFAA with stirring.

-

After the addition is complete, add concentrated nitric acid dropwise while maintaining the low temperature.

-

Allow the mixture to stir at room temperature for 2-3 hours. This generates the reactive N-nitropyridinium intermediate in situ.[2]

-

-

Cyanation Reaction:

-

In a separate, larger flask, prepare a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc). The sodium acetate acts as a buffer.

-

Slowly add the solution containing the activated pyridine intermediate from step 1 to the chilled KCN solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 18 hours.

-

-

Workup and Purification:

-

Check the pH of the reaction mixture and adjust to 6-7 if necessary.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound as yellow prisms.[2]

-

Rationale for Experimental Choices:

-

Trifluoroacetic Anhydride and Nitric Acid: This combination generates dinitrogen pentoxide in situ, which acts as a nitrating agent to form the highly electrophilic N-nitropyridinium salt. This activation of the pyridine ring is crucial for the subsequent nucleophilic attack by the cyanide ion.[2]

-

Potassium Cyanide: Provides the cyanide nucleophile for the cyanation reaction.

-

Sodium Acetate: Buffers the reaction mixture to maintain a suitable pH for the nucleophilic addition and subsequent elimination steps.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity final product.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key structural components: the pyridine ring, the acetyl group, and the nitrile group.

Reactivity Profile Diagram

Caption: Key reactive sites on the this compound molecule.

-

Acetyl Group: The carbonyl group can undergo a variety of classical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and condensation reactions (e.g., aldol or Knoevenagel condensations). The acidity of the α-protons allows for enolate formation and subsequent alkylation or acylation.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly with the activating effect of the cyano group.

The presence of both an acetyl and a cyano group on the same pyridine ring allows for intramolecular reactions to form fused heterocyclic systems, further expanding its synthetic utility.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

While specific, widespread applications of this compound in marketed drugs are not extensively documented, its core structure and the broader class of cyanopyridines are of significant interest in drug discovery.

-

Scaffold for Library Synthesis: Due to its multiple points for diversification, this compound is an attractive starting material for the synthesis of compound libraries for high-throughput screening. The ability to modify the acetyl and nitrile groups, as well as the pyridine ring, allows for the rapid generation of a wide range of analogues to explore structure-activity relationships (SAR).

-

Intermediate for Bioactive Molecules: Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[3] For instance, related cyanopyridine structures have been investigated as potential anticancer agents.[3] this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group, for example, is a common feature in many enzyme inhibitors where it can act as a hydrogen bond acceptor or a warhead for covalent modification.

-

Fragment-Based Drug Design: The molecule itself can be considered a fragment in the context of fragment-based drug discovery (FBDD). Its ability to interact with biological targets can be assessed, and hits can be elaborated by growing the molecule from its reactive handles to improve potency and selectivity.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: This compound should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes. It is recommended to work in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Section 7: Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a pyridine core, an acetyl group, and a nitrile function provides a rich platform for chemical modification and the construction of complex molecular architectures. The availability of a reliable synthesis protocol and detailed spectroscopic characterization data, as outlined in this guide, should facilitate its broader application by researchers and drug development professionals in the pursuit of novel chemical matter and therapeutic agents.

References

- ChemSrc. (n.d.). 2-Acetyl-4-cyanopyridine.

- El Hassab, M. A., El-Hashash, M. A., & Hemeda, L. R. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4995. [Link]

Sources

- 1. 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Acetylisonicotinonitrile: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Acetylisonicotinonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. With a molecular formula of C₈H₆N₂O and a molecular weight of 146.15, this compound has garnered significant interest for its utility in the synthesis of complex pharmaceutical agents, most notably as a component in Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its applications in drug discovery, and outline essential safety and handling procedures. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.

Introduction: The Emerging Role of this compound in Medicinal Chemistry

The landscape of drug discovery is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address challenging biological targets. Heterocyclic compounds, in particular, form the backbone of a vast number of approved pharmaceuticals. Among these, pyridine derivatives stand out for their versatile chemical reactivity and their ability to engage in biologically relevant interactions. This compound emerges as a particularly valuable reagent within this class. Its unique trifunctional nature, possessing a ketone, a nitrile, and a pyridine ring, offers multiple points for chemical modification, making it an ideal starting material for the construction of diverse and complex molecular architectures.

Recent advancements in therapeutic modalities, such as targeted protein degradation, have further highlighted the importance of versatile chemical building blocks. Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The modular nature of PROTACs, which consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker, necessitates a robust toolbox of chemical intermediates for their synthesis.[1][2] this compound, with its inherent functionality, is well-suited to serve as a key component in the synthesis of such intricate molecules, offering a scaffold for the attachment of linkers or other pharmacophoric elements.

This guide aims to provide a detailed technical resource for scientists working with this compound, consolidating essential information to support its application in innovative drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe utilization in a research setting.

Core Molecular and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | |

| Molecular Weight | 146.15 g/mol | |

| CAS Number | 37398-49-5 | |

| Appearance | Solid | [1] |

Further physical properties such as melting point, boiling point, and solubility data are not consistently reported in publicly available literature and should be determined experimentally.

Safety and Handling

The safe handling of all chemical reagents is a fundamental laboratory practice. The following information is derived from the Material Safety Data Sheet (MSDS) for this compound.[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator is recommended when handling the solid material to avoid inhalation of dust.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1]

-

Eye Protection: Safety glasses or goggles are mandatory.[1]

-

Skin and Body Protection: A laboratory coat should be worn.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Synthesis and Characterization

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a general synthetic strategy can be inferred from the synthesis of analogous compounds such as 2-acetylnicotinic acid. A plausible retro-synthetic analysis suggests that it could be prepared from a suitable isonicotinic acid derivative.

The following is a proposed experimental protocol based on general organic chemistry principles for the synthesis of related compounds. Note: This is a theoretical protocol and must be thoroughly evaluated and optimized for safety and feasibility before implementation.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Reaction Scheme:

A visual representation of the chemical transformation would be inserted here, showing the conversion of isonicotinic acid N-oxide to this compound.

Step 1: Acetylation of Isonicotinic Acid N-oxide

-

To a solution of isonicotinic acid N-oxide in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride.

-

The reaction mixture is stirred at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude acetylated intermediate.

Step 2: Cyanation of the Acetylated Intermediate

-

The crude intermediate from Step 1 is dissolved in an appropriate solvent (e.g., acetonitrile).

-

A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the solution.

-

A catalyst, for example, a Lewis acid, may be required to facilitate the reaction.

-

The reaction is stirred at a suitable temperature until completion, as monitored by TLC.

-

The reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

-

Isonicotinic Acid N-oxide as a Starting Material: The N-oxide functionality activates the pyridine ring for nucleophilic substitution, making it a suitable precursor.

-

Acetic Anhydride for Acetylation: This is a common and effective reagent for the acetylation of N-oxides.

-

Cyanide Source for Nitrile Introduction: TMSCN is a widely used and relatively safe source of cyanide for the introduction of a nitrile group.

-

Purification by Column Chromatography: This is a standard and effective method for the purification of organic compounds to achieve high purity.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by a suite of analytical techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be in the downfield region (typically δ 7-9 ppm), and their splitting patterns will be indicative of their positions on the pyridine ring. The methyl protons will appear as a singlet in the upfield region (typically δ 2-3 ppm).[3][4]

-

¹³C NMR: The spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be significantly downfield (typically δ 190-200 ppm). The nitrile carbon will appear in the range of δ 115-120 ppm. The remaining signals will correspond to the carbons of the pyridine ring.[3]

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1700 cm⁻¹ will be indicative of the C=O stretch of the ketone. A sharp, medium intensity band around 2230 cm⁻¹ will correspond to the C≡N stretch of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.[5]

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.15 g/mol ). Fragmentation patterns may be observed that are consistent with the structure of the molecule.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a versatile building block in the synthesis of more complex molecules, particularly in the realm of targeted therapeutics.

Role as a Scaffold in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[1][2] The synthesis of these molecules often involves the connection of a target-binding ligand and an E3 ligase-binding ligand via a chemical linker. This compound can serve as a key scaffold in this process.

Caption: Logical workflow for utilizing this compound in PROTAC synthesis.

The acetyl group can be chemically modified, for instance, through reduction to an alcohol or conversion to an enolate, to provide a handle for the attachment of a linker. The nitrile group can also be a site for further chemical transformations. The pyridine ring itself can be a key part of the final pharmacophore that binds to the target protein.

Experimental Protocol: Conceptual PROTAC Synthesis Step

The following is a conceptual protocol illustrating how this compound could be used in the initial steps of a PROTAC synthesis.

Step 1: Reduction of the Acetyl Group

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to obtain the corresponding secondary alcohol.

This resulting alcohol provides a reactive hydroxyl group that can be further functionalized for linker attachment through ether or ester linkages, a common strategy in PROTAC design.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a rich platform for the synthesis of complex and biologically active molecules. As the field of targeted protein degradation and other novel therapeutic modalities continues to expand, the demand for such adaptable chemical intermediates is expected to grow. Further research into the development of efficient and scalable synthetic routes to this compound, along with a more detailed characterization of its physicochemical properties, will undoubtedly accelerate its application in the discovery of next-generation therapeutics. This guide serves as a foundational resource to aid researchers in harnessing the potential of this important chemical entity.

References

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Michigan St

- National Center for Biotechnology Information.

- Emery Pharma.

- Google Patents.

- National Institute of Standards and Technology.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)

Sources

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Acetylisonicotinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Heterocyclic Ketone

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its significance.[3] Within this privileged class of heterocycles, 2-Acetylisonicotinonitrile, systematically known as 2-acetylpyridine-4-carbonitrile , emerges as a molecule of considerable interest. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and burgeoning applications, offering field-proven insights for its strategic deployment in drug discovery programs.

The unique arrangement of a reactive acetyl group and a versatile nitrile moiety on the pyridine ring endows 2-acetylpyridine-4-carbonitrile with a distinct chemical personality. The electron-withdrawing nature of the pyridine nitrogen, compounded by the cyano group, activates the acetyl group for a range of chemical transformations, making it a valuable synthon for constructing complex molecular architectures.[4]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-acetylpyridine-4-carbonitrile is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 2-acetylpyridine-4-carbonitrile | [5] |

| Synonyms | 2-Acetyl-4-cyanopyridine, this compound | [5] |

| CAS Number | 37398-49-5 | [5] |

| Molecular Formula | C₈H₆N₂O | [5] |

| Molecular Weight | 146.15 g/mol | [5] |

| SMILES | CC(=O)c1cc(ccn1)C#N | [5] |

| InChIKey | WISLYNBDMYWHNF-UHFFFAOYSA-N | [5] |

Elucidating the Molecular Architecture: Structure and Spectroscopic Signature

The structural and electronic properties of 2-acetylpyridine-4-carbonitrile are best understood through a combination of structural representation and spectroscopic analysis.

Chemical Structure

The molecule features a pyridine ring substituted at the 2-position with an acetyl group (C(O)CH₃) and at the 4-position with a nitrile group (-C≡N).

Spectroscopic Data Interpretation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2-acetylpyridine-4-carbonitrile. While experimental spectra for this specific compound are not widely published, a predictive analysis based on the functional groups present provides valuable insights.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of both the acetyl and nitrile groups. The methyl protons will likely appear as a singlet in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the two quaternary carbons of the nitrile and carbonyl groups, the carbons of the pyridine ring, and the methyl carbon. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (typically around 2220-2260 cm⁻¹) and the C=O stretching of the ketone (around 1680-1700 cm⁻¹).[8][9] Aromatic C-H and C=C stretching vibrations will also be present.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (146.15 g/mol ).[11][12] Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of 2-acetylpyridine-4-carbonitrile are key to its utility as a building block.

Synthetic Strategies

One potential approach involves the acylation of a pre-functionalized pyridine ring. For instance, starting from a pyridine derivative with a suitable leaving group at the 2-position and a precursor to the nitrile group at the 4-position, a Grignard reaction or other organometallic coupling could introduce the acetyl group.[13][14] Alternatively, methods for the direct cyanation of a pyridine ring could be employed on a 2-acetylpyridine precursor.[15]

Key Reactivity Insights

The chemical behavior of 2-acetylpyridine-4-carbonitrile is dictated by the interplay of its functional groups:

-

The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol condensations.[16]

-

The Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.[17] The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine ring.

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing substituents.[4]

Applications in Drug Discovery and Medicinal Chemistry

The 2-acetylpyridine-4-carbonitrile scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of multiple reactive sites allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

Derivatives of 2-acetylpyridine have shown a wide array of biological activities, including:

-

Antimicrobial and Antifungal Activity: Schiff bases and metal complexes derived from 2-acetylpyridine have demonstrated inhibitory activity against various bacterial and fungal strains.[18][19]

-

Anticancer Activity: Pyridine derivatives, including those with acetyl and cyano functionalities, are being investigated as potential anticancer agents.[] Thiosemicarbazones derived from 2-acetylpyridine have also shown promise in this area.

-

Anti-inflammatory and Antiviral Properties: The pyridine scaffold is a common feature in many anti-inflammatory and antiviral drugs.[21]

-

Enzyme Inhibition: The nitrile group can act as a warhead or a key binding element in the design of enzyme inhibitors.

The strategic modification of the acetyl and nitrile groups, as well as substitution on the pyridine ring, allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.

Safety and Handling: A Self-Validating Protocol

Given the reactive nature of 2-acetylpyridine-4-carbonitrile, adherence to strict safety protocols is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the closely related 2-acetylpyridine provide a strong foundation for safe handling.[22][23][24]

Hazard Identification (Anticipated):

-

May be harmful if swallowed, in contact with skin, or if inhaled.[25]

-

Causes skin and serious eye irritation.[22]

-

May cause respiratory irritation.[22]

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or goggles.

-

Wear a lab coat.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[22]

-

Wash hands thoroughly after handling.

-

-

Storage:

First Aid Measures (Recommended):

-

In case of skin contact: Immediately wash with plenty of soap and water.[23]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23]

-

If inhaled: Move person to fresh air and keep comfortable for breathing.[23]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[22]

Conclusion: A Versatile Scaffold for Future Innovations

This compound (2-acetylpyridine-4-carbonitrile) represents a strategically important and versatile building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups on a privileged pyridine scaffold provides a rich platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully harness the potential of this valuable molecule in the quest for new and improved medicines.

References

- Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

- Sigma-Aldrich. (2025).

- BOC Sciences. (n.d.).

- El-Gamel, N. E. A. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α-naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 1034–1045.

- TCI Chemicals. (2024).

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012).

- Klayman, D. L., Lin, A. J., McCall, J. W., Wang, S. Y., Townson, S., & Grögl, M. (1991). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Journal of Medicinal Chemistry, 34(4), 1422–1425.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 13C NMR spectrum.

- Jubilant Ingrevia. (n.d.).

- Thermo Fisher Scientific. (2025).

- Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME.

- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 1H NMR spectrum.

- University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.

- Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd.

- Synerzine. (2019).

- The Royal Society of Chemistry. (2015).

- PubChemLite. (n.d.). 2-acetylpyridine-4-carbonitrile (C8H6N2O).

- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[MS (GC)] - Spectrum.

- SpectraBase. (n.d.). 2-Acetylpyridine - Optional[FTIR] - Spectrum.

- BenchChem. (n.d.). A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles.

- Google Patents. (n.d.).

- Matrix Fine Chemicals. (n.d.). 2-ACETYLPYRIDINE-4-CARBONITRILE | CAS 37398-49-5.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Comins, D. L., & O'Connor, S. (1997). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 97(8), 3325–3354.

- Chegg. (2018). Solved 1H NMR spectrum peak lists for both aldol reaction.

- PubChem. (n.d.). 2-Acetylpyridine.

- ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (c) and 4'-(4-aminophenyl)-2.2':6',2''-terpyridine (d).

- Verma, S., & Singh, A. (2020). Pyridine: the scaffolds with significant clinical diversity. Future Journal of Pharmaceutical Sciences, 6(1), 1-22.

- ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring.

- SWAYAM Prabha IIT Madras Channels. (2021, February 17).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 4-Acetylpyridine(1122-54-9) 1H NMR spectrum.

- mzCloud. (2017). 2 Acetylpyridine.

- Al-bogami, A. S., & El-Sayed, W. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4153.

- R Discovery. (2024). 2-acetylpyridine Research Articles.

- Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Medicinal Chemistry, 28(36), 7436–7466.

- da Silva, A. C. G., de Souza, M. C. B. V., & de Almeida, M. V. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3163.

- Thermo Fisher Scientific. (n.d.).

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. 2-ACETYLPYRIDINE-4-CARBONITRILE | CAS 37398-49-5 [matrix-fine-chemicals.com]

- 6. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. PubChemLite - 2-acetylpyridine-4-carbonitrile (C8H6N2O) [pubchemlite.lcsb.uni.lu]

- 12. spectrabase.com [spectrabase.com]

- 13. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 14. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. japsonline.com [japsonline.com]

- 19. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jubilantingrevia.com [jubilantingrevia.com]

- 23. fishersci.com [fishersci.com]

- 24. synerzine.com [synerzine.com]

- 25. tcichemicals.com [tcichemicals.com]

2-Acetylisonicotinonitrile: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of the physical and chemical properties of 2-Acetylisonicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a consolidated resource for its characterization, handling, and potential applications.

Introduction and Chemical Identity

This compound, also recognized by its systematic IUPAC name 2-acetylpyridine-4-carbonitrile, is a substituted pyridine derivative. Its molecular structure incorporates both a ketone and a nitrile functional group, rendering it a versatile building block in organic synthesis. The presence of the electron-withdrawing nitrile group and the acetyl moiety on the pyridine ring significantly influences its chemical reactivity and physical properties.

The unique arrangement of these functional groups makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems. The pyridine nitrogen, the acetyl carbonyl group, and the nitrile group all offer potential sites for chemical modification, opening avenues for the creation of diverse molecular architectures.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are critical for its handling, purification, and use in chemical reactions. The following table summarizes the key physical data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | Alfa Chemistry[1] |

| Molecular Weight | 146.15 g/mol | Alfa Chemistry[1] |

| Boiling Point | 263.5 °C at 760 mmHg | Synblock[2] |

| Density | 1.19 g/cm³ | Alfa Chemistry[1] |

| CAS Number | 37398-49-5 | Synblock[2], Alfa Chemistry[1] |

| IUPAC Name | 2-acetylpyridine-4-carbonitrile | Alfa Chemistry[1] |

These properties suggest that this compound is a relatively high-boiling liquid or a low-melting solid at room temperature with a density greater than water. Its high boiling point is indicative of strong intermolecular forces, likely arising from dipole-dipole interactions due to the polar nature of the pyridine ring, the acetyl group, and the nitrile group.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, its synthesis can be conceptualized based on established pyridine chemistry. A plausible synthetic route involves the acylation of a cyanopyridine precursor. For instance, the radical acylation of protonated 4-cyanopyridine can yield 2-acetyl-4-cyanopyridine[3][4].

The reactivity of this compound is dictated by its three primary functional groups:

-

Pyridine Ring: The electron-withdrawing nature of the acetyl and cyano groups deactivates the pyridine ring towards electrophilic substitution. Conversely, it becomes more susceptible to nucleophilic aromatic substitution. The nitrogen atom retains its basic character, allowing for protonation and quaternization reactions.

-

Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol, oxidation, or condensation reactions at the alpha-carbon.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

This multifunctionality makes this compound a valuable intermediate for generating a library of substituted pyridine derivatives for various research applications.

Potential Applications and Research Interest

The structural motifs present in this compound are found in a variety of biologically active molecules. Pyridine and its derivatives are common scaffolds in pharmaceuticals and agrochemicals. The combination of the acetyl and nitrile functionalities offers multiple points for diversification, making it an attractive starting material for drug discovery programs.

Given the known biological activities of other nicotinonitrile derivatives, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. Research in this area could explore its potential as a precursor for novel therapeutic agents.

Safety, Handling, and Storage

Specific safety data for this compound is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other potentially hazardous nitriles and pyridines. Based on the safety data sheets of related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- Chemsrc. 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5.

- Sciencemadness.org. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1.

- Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives". (2000-12-04).

Sources

The Solubility Profile of 2-Acetylisonicotinonitrile: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in vivo. This technical guide is dedicated to providing an in-depth analysis of the solubility of 2-acetylisonicotinonitrile, a heterocyclic compound of increasing interest.

As a Senior Application Scientist, it is my experience that readily available, comprehensive solubility data for novel compounds is often scarce. This guide, therefore, takes a dual approach. Firstly, it offers a theoretical prediction of the solubility of this compound in a range of common organic solvents, based on a detailed analysis of its molecular structure. Secondly, and perhaps more critically, it provides a robust, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate the precise data required for their specific applications. This document is designed to be a practical and authoritative resource, bridging the gap between theoretical understanding and experimental execution.

Understanding this compound: A Structural Perspective

To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule consists of a pyridine ring, substituted with an acetyl group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile).

Key Structural Features Influencing Solubility:

-

Polarity: The presence of a nitrogen atom in the pyridine ring, a carbonyl group (C=O) in the acetyl moiety, and a nitrile group (C≡N) imparts significant polarity to the molecule. The electronegative nitrogen and oxygen atoms create localized regions of partial negative charge, while the adjacent carbon atoms bear partial positive charges. This inherent polarity is a primary determinant of its interaction with various solvents.

-

Hydrogen Bonding Capabilities: this compound possesses hydrogen bond acceptors in the form of the nitrogen atom of the pyridine ring, the oxygen atom of the carbonyl group, and the nitrogen atom of the nitrile group. However, it lacks a conventional hydrogen bond donor (like an -OH or -NH group). This asymmetry in hydrogen bonding potential is crucial; it can readily accept hydrogen bonds from protic solvents but cannot reciprocate by donating a hydrogen bond.

Predicted Solubility of this compound in Common Organic Solvents

Disclaimer: The following solubility predictions are based on theoretical analysis of the molecular structure of this compound. Publicly available experimental data is limited, and therefore, empirical verification as outlined in Section 3 is strongly recommended for any research or development application.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. We can categorize common organic solvents into three main groups to systematically predict the solubility of this compound.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of this compound, facilitating dissolution. The overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are highly polar and can effectively solvate the polar regions of this compound through dipole-dipole interactions. The absence of hydrogen bond donation from the solvent is not a significant hindrance due to the strong polar interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of this compound makes it energetically unfavorable to dissolve in nonpolar solvents. The weak van der Waals forces offered by these solvents are insufficient to overcome the strong intermolecular forces within the crystalline lattice of the solute. |

Experimental Protocol for the Determination of Solubility

Given the absence of comprehensive published data, the following experimental protocol provides a robust and reliable method for determining the solubility of this compound. The shake-flask method, a widely accepted technique, is detailed below.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The goal is to have undissolved solid remaining at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Conclusion

This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The structural analysis suggests that this compound will exhibit favorable solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar media. However, as is best practice in scientific research, these theoretical predictions should be substantiated with empirical data. The detailed experimental protocol provided herein offers a clear and reliable pathway for researchers to obtain the precise solubility data necessary to advance their work in drug discovery and development. A thorough understanding and application of these principles and methods will undoubtedly facilitate the effective utilization of this compound in various scientific endeavors.

References

- Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid.